molecular formula C19H23NO2S B2565024 1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 1788678-18-1

1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No. B2565024
CAS RN: 1788678-18-1
M. Wt: 329.46
InChI Key: AJQCMPNKLSXUIT-UHFFFAOYSA-N
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Description

1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(thiophen-3-yl)ethanone, also known as MATE, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MATE belongs to a class of compounds known as kappa opioid receptor agonists, which have been shown to have analgesic and antidepressant effects.

Scientific Research Applications

Photophysical Properties and Singlet Oxygen Generation

  • Near-Infrared Absorption and Emission: The compound shows notable photophysical properties, including bathochromic shifts in absorption and emission maxima when modified with naphthyl groups. This indicates potential applications in near-infrared (NIR) optical materials and technologies (Xin-Dong Jiang et al., 2015).
  • Singlet Oxygen Production: It has been found to generate singlet oxygen efficiently, suggesting its use as a photosensitizer in applications like photodynamic therapy (Xin-Dong Jiang et al., 2015).

Synthesis and Antimicrobial Activity

  • Formation of Schiff Bases: The compound can be synthesized using techniques like Gewald synthesis and is used to form Schiff bases with antimicrobial properties (Divyaraj Puthran et al., 2019).
  • Antimicrobial Efficacy: Derivatives of this compound have shown significant in vitro antimicrobial activity against various pathogens, making them valuable in pharmaceutical research (M. Nagamani et al., 2018).

Hydrogen-Bonding and Crystal Structure

  • Hydrogen-Bonding Patterns: It demonstrates unique hydrogen-bonding patterns in its analogues, contributing to the understanding of intermolecular interactions in crystal engineering (James L. Balderson et al., 2007).

Anti-Inflammatory Activity

  • Synthesis of Anti-Inflammatory Derivatives: Derivatives of this compound have been synthesized and found to exhibit anti-inflammatory activity, which is significant for drug development (L. Labanauskas et al., 2004).

Oxidation and Reduction Processes

  • Role in Oxidation Reactions: The compound is involved in oxidation reactions leading to the formation of benzofuran derivatives, which are crucial in organic synthesis (K. Schofield et al., 1971).

properties

IUPAC Name

1-[3-(4-methoxyphenyl)azepan-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-22-18-7-5-16(6-8-18)17-4-2-3-10-20(13-17)19(21)12-15-9-11-23-14-15/h5-9,11,14,17H,2-4,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQCMPNKLSXUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Methoxyphenyl)azepan-1-yl)-2-(thiophen-3-yl)ethanone

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